molecular formula C8H8FNO B181763 N-(2-Fluorophenyl)acetamide CAS No. 399-31-5

N-(2-Fluorophenyl)acetamide

Cat. No. B181763
Key on ui cas rn: 399-31-5
M. Wt: 153.15 g/mol
InChI Key: AUZPZBPZWHEIDY-UHFFFAOYSA-N
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Patent
US08759336B2

Procedure details

Acetic anhydride (57 mL, 0.6 mol) was added slowly, over approximately 40 min, to stirred 2-fluoroaniline (27, 55.7 g, 0.5 mol) under cooling (water bath) to maintain the reaction temperature at 60° C. to 70° C. After 10 hours more, the reaction mixture was poured into H2O, the whole was extracted with ethyl acetate (2×300 mL). The combined organic extracts were washed with 5% aqueous NaHCO3, brine, dried (K2CO3), filtered and concentrated to provide the title compound as a white solid (67.0 g, 88%).
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
55.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[F:8][C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[NH2:11]>O>[C:5]([NH:11][C:10]1[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=1[F:8])(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
57 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
55.7 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature at 60° C. to 70° C
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with ethyl acetate (2×300 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with 5% aqueous NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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